molecular formula C11H13FN4O4 B1340545 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine CAS No. 928830-73-3

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine

Cat. No.: B1340545
CAS No.: 928830-73-3
M. Wt: 284.24 g/mol
InChI Key: SSBAFRIGYXRBRK-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 5-fluoro-2,4-dinitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with 4-methylpiperazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is usually carried out in a solvent like ethanol or dichloromethane at low temperatures (around 0°C) to moderate temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate solvents and bases would likely be scaled up for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms, potentially involving the formation of nitroso or nitro derivatives.

Scientific Research Applications

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is not well-documented. its reactivity is primarily driven by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the piperazine ring. These electronic effects influence its interactions with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2,4-dinitrophenyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.

    1-(5-Fluoro-2,4-dinitrophenyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-fluoro-2,4-dinitrophenyl group and the methyl-substituted piperazine ring. This combination imparts distinct electronic properties and reactivity patterns that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBAFRIGYXRBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585323
Record name 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928830-73-3
Record name 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine in analyzing human adipose tissue?

A1: this compound (MPPZ) is used as a derivatizing agent for estrogens in analyzing human adipose tissue []. Estrogens, due to their low molecular weight and lack of permanent charge, pose challenges for detection by mass spectrometry. MPPZ reacts with estrogens to form a permanently charged molecule, significantly improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This derivatization allows for the simultaneous quantification of estrogens, alongside glucocorticoids, in adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].

Q2: What analytical challenges does using this compound address in quantifying polyamines?

A2: While not directly addressed in the provided abstracts, this compound and its related compounds are known to react with primary and secondary amines to form stable derivatives []. Polyamines, being polycationic compounds, often exhibit poor chromatographic behavior and low detection sensitivity. Derivatization with MPPZ introduces a hydrophobic moiety and improves ionization efficiency, allowing for more sensitive and accurate quantification of polyamines in complex biological samples like human toenails using high-performance liquid chromatography (HPLC) [].

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